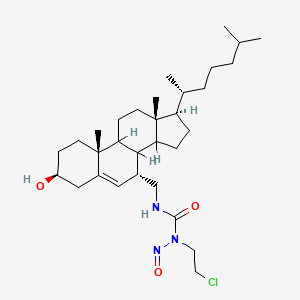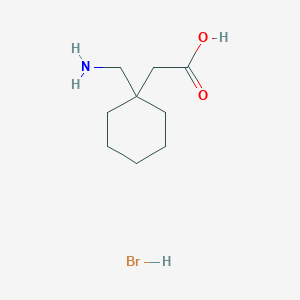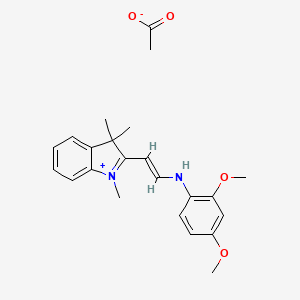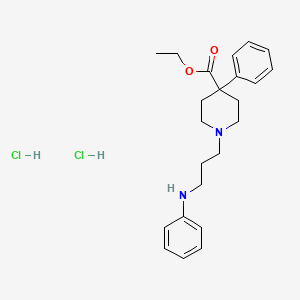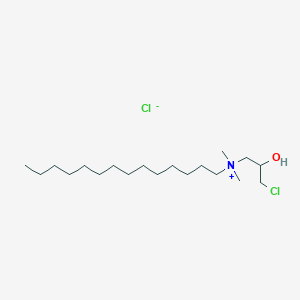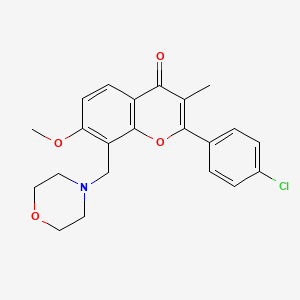
trans-p-Mentha-1(7),8-dien-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-p-Mentha-1(7),8-dien-2-yl acetate: is an organic compound with the molecular formula C12H18O2. It is a colorless to pale yellow liquid with a spearmint-like odor. This compound is also known by other names such as perilla acetate and perillyl acetate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-p-Mentha-1(7),8-dien-2-yl acetate typically involves the acetylation of trans-p-Mentha-1(7),8-dien-2-ol. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the same acetylation process, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-p-Mentha-1(7),8-dien-2-yl acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol, trans-p-Mentha-1(7),8-dien-2-ol.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are typically employed.
Major Products:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: trans-p-Mentha-1(7),8-dien-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: trans-p-Mentha-1(7),8-dien-2-yl acetate is used as a flavoring agent in the food industry due to its pleasant odor. It is also employed in the synthesis of other organic compounds .
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacteria and reducing inflammation in experimental models .
Industry: Apart from its use as a flavoring agent, this compound is used in the fragrance industry to impart a minty aroma to various products such as perfumes, soaps, and detergents .
Mecanismo De Acción
The mechanism of action of trans-p-Mentha-1(7),8-dien-2-yl acetate involves its interaction with specific molecular targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. Its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
- cis-p-Mentha-1(7),8-dien-2-yl acetate
- trans-Carveyl acetate
- L-Carvyl acetate
Comparison: While trans-p-Mentha-1(7),8-dien-2-yl acetate shares structural similarities with these compounds, it is unique in its specific odor profile and its distinct biological activities. For example, trans-Carveyl acetate has a different odor and is used more commonly in the flavoring of food products .
Propiedades
Número CAS |
20777-52-0 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
[(1S,5R)-2-methylidene-5-prop-1-en-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h11-12H,1,3,5-7H2,2,4H3/t11-,12+/m1/s1 |
Clave InChI |
CCLNPVCMIJDJLR-NEPJUHHUSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CCC(=C)[C@H](C1)OC(=O)C |
SMILES canónico |
CC(=C)C1CCC(=C)C(C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



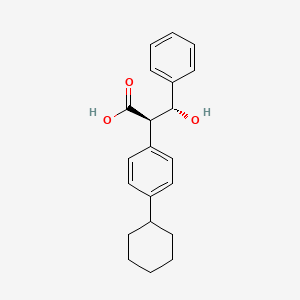
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)

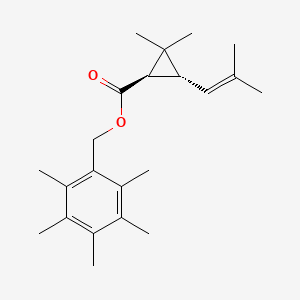
![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)
